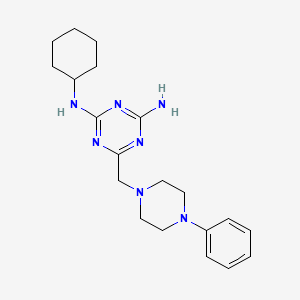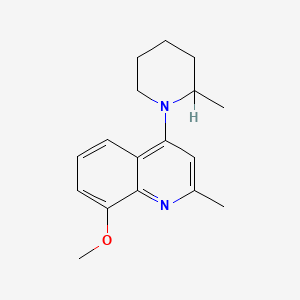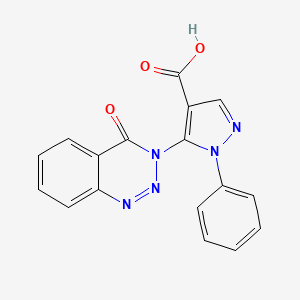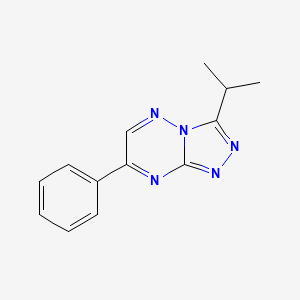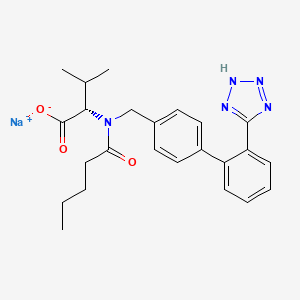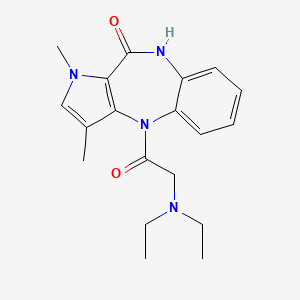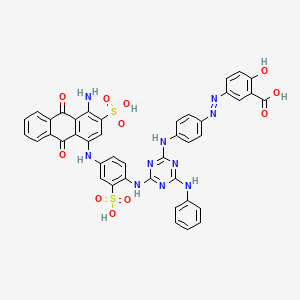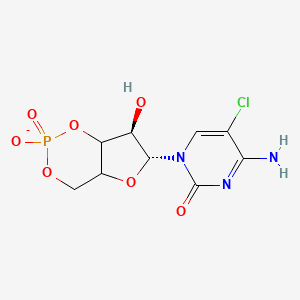
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide: is a synthetic organic compound with the molecular formula C23H30N4O2 and a molecular weight of 394.51 g/mol This compound is known for its complex structure, which includes a pyrimidinecarboxamide core, an ethoxy group, and a benzyl-nortropanyl moiety
Vorbereitungsmethoden
The synthesis of N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide involves multiple steps, starting with the preparation of the pyrimidinecarboxamide core. The synthetic route typically includes the following steps :
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and an acid catalyst.
Attachment of the Benzyl-Nortropanyl Moiety: The benzyl-nortropanyl moiety is attached through a nucleophilic substitution reaction, where the benzyl group is introduced using benzyl chloride and the nortropanyl group is introduced using a suitable amine precursor.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide: undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide: has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing symptoms or slowing disease progression.
Vergleich Mit ähnlichen Verbindungen
N-(8-Benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl-5-pyrimidinecarboxamide: can be compared with other similar compounds, such as :
2-Amino-N-(8-benzyl-3-beta-nortropanyl)-4-ethoxy-5-pyrimidinecarboxamide maleate: This compound has a similar structure but includes an amino group and a maleate salt, which may alter its chemical properties and biological activities.
N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide:
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
84923-07-9 |
|---|---|
Molekularformel |
C23H30N4O2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-ethoxy-2-ethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H30N4O2/c1-3-21-24-14-20(23(26-21)29-4-2)22(28)25-17-12-18-10-11-19(13-17)27(18)15-16-8-6-5-7-9-16/h5-9,14,17-19H,3-4,10-13,15H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
CWYYBVIKFMWYEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C(=N1)OCC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



